molecular formula C12H7NO3 B1680543 Resorufin CAS No. 635-78-9

Resorufin

Cat. No. B1680543
CAS RN: 635-78-9
M. Wt: 213.19 g/mol
InChI Key: HSSLDCABUXLXKM-UHFFFAOYSA-N
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Description

Resorufin is a pink fluorescent dye used as a marker for microfilaments in moving cells . It is a redox probe that can be used to visualize cell respiration directly. It is highly fluorescent and has an excitation maximum at 563nm and emission maximum at 587nm .


Synthesis Analysis

Resorufin has been widely utilized in the design of responsive probes specific for various bioactive species . In the past few decades, a number of fluorescent probes have been developed for bioassays and imaging by exploiting different fluorophores .


Molecular Structure Analysis

Resorufin exhibits a high fluorescence quantum yield, long excitation/emission wavelength, and pronounced ability in both fluorescence and colorimetric analysis . The chemical structures of probes, response mechanisms, detection limits, and practical applications are investigated .


Chemical Reactions Analysis

Resorufin exhibits unique photophysical properties, such as long excitation and emission wavelength (572/585 nm), high fluorescence quantum yield (ϕ = 0.74 in water), and large molar absorptivity (56 000 M −1 cm −1) . It is unstable in the presence of thiols such as dithiothreitol (DTT) and 2-mercaptoethanol .


Physical And Chemical Properties Analysis

Absorption and fluorescence of resorufin are pH dependent. Below the pKa (~6.0), Abs. shifts to 480 nm and both E and fluorescence quantum yield are markedly lower . Resorufin has high extinction coefficient and good chemical and photostability .

Scientific Research Applications

Fluorescent Probe Development

Resorufin is widely used in the design of small molecule fluorescent chemical sensors. Its excellent optical properties make it ideal for molecular recognition and imaging in analytical chemistry, biology, and medicine. Resorufin-based fluorescent probes have been developed to detect enzymes, reactive oxygen, nitrogen, and sulfur species, and ions (Wang et al., 2021).

Microbial Growth Monitoring

Dodecylresorufin (C12R), a derivative of resorufin, has shown better performance than conventional resorufin in droplet microfluidic bacterial assays. It maintains higher sensitivity, specificity, and signal-to-noise ratio, making it suitable for droplet digital assays and microbial growth monitoring (Scheler et al., 2016).

Hydrologic Applications

The resazurin-resorufin tracer system has been used to quantify surface water-sediment interactions and microbial metabolic activity in stream ecosystems. It offers insights into the reactive tracer system for hydrologic applications on various scales, including cells, river reaches, and catchments (Knapp et al., 2018).

Photobleaching Studies

Studies have investigated the photobleaching rates of resorufin under various irradiance conditions. Understanding the bleaching rates is crucial for biochemical analyses where excitation sources with high intensity are used (Chang et al., 2011).

Electrochemical Probing

Methoxy-resorufin ether, a derivative of resorufin, is utilized as an electrochemical probe for studying enzymes like cytochrome P450. Its properties allow for detection at low concentrations and differentiate enzyme activity in protein microsomes (Jenkins et al., 2006).

Quinone Oxidoreductase Measurement

Resorufin has been used to measure quinone oxidoreductase activity. The reduction of resorufin fluorescence, mediated by enzymes in the hepatic cytosol, offers a sensitive method for this measurement (Nims et al., 1984).

Fluorescence and Colorimetric Analysis

Due to its high fluorescence quantum yield, resorufin is significant in both fluorescence and colorimetric analysis. Resorufin-based responsive probes have been developed for detecting various analytes, offering high selectivity and sensitivity in bioassays and imaging (Tian et al., 2020).

Cell Metabolic Activity Assays

Resazurin reduction, with resorufin as a product, is commonly used to report on the metabolic activity of cells. This method is used in biochemistry, molecular biology, and biotechnological studies (Vieira-da-Silva & Castanho, 2023).

Solvation Dynamics

Resorufin serves as a probe solute for measuring the rates of formation and breaking of hydrogen bonds in solvents, providing insights into solvation dynamics (Yu & Berg, 1993).

Electrofluorochromic Applications

Resorufin's electrofluorochromic properties have been explored for combined fluorescence and electrochemical microscopies. It acts as a redox mediator and fluorescence reporter, useful for recording optical approach curves (Guerret-Legras et al., 2019).

Biomedical Research

In biomedical research, resorufin and its derivatives have been investigated for various applications, including as photodynamic therapy agents and in the development of fluorescent probes for specific biomolecules (Almammadov et al., 2020).

Safety And Hazards

Resorufin may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and avoid contacting with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The current challenges and future research directions in developing resorufin-based probes are then proposed. It is anticipated that this review article will facilitate the design and development of new fluorescent probes and promote the advancement of resorufin in future biological applications .

properties

IUPAC Name

7-hydroxyphenoxazin-3-one
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InChI

InChI=1S/C12H7NO3/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9/h1-6,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HSSLDCABUXLXKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H7NO3
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DSSTOX Substance ID

DTXSID3060906
Record name 3H-Phenoxazin-3-one, 7-hydroxy-
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Molecular Weight

213.19 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Resorufin
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Product Name

Resorufin

CAS RN

635-78-9
Record name Resorufin
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Synthesis routes and methods

Procedure details

Assays were conducted in a standard 384-well plate in a reaction volume of 76 uL assay buffer (150 mM NaCl, 10 mM MgCl2, 20 mM Tris pH 7.5, 0.05% bovine serum albumin, 2 mM beta-mercaptoethanol) as follows: To 25 uL of substrate mix (4 uM NADPH, 1 mM aKG), 1 uL of test compound in DMSO was added. The plate was centrifuged briefly, and then 25 ul of enzyme mix was added (0.1 ug/mL ICDH1 G97D) followed by a brief centrifugation and shake at 100 RPM. The reaction was incubated for 50 minutes at room temperature, then 25 ul of detection mix (30 uM resazurin, 36 ug/ml diaphorase) was added, and the mixture further incubated for 5 minutes at room temperature. The activity readout as a result of the conversion of resazurin to resorufin was detected by fluorescent spectroscopy at excitation 544 nm and emission 590 nm (c/o 590 nm).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41,300
Citations
L Tian, H Feng, Z Dai, R Zhang - Journal of Materials Chemistry B, 2021 - pubs.rsc.org
… In view of the significant contributions of resorufin fluorophores to the field of bioassay … of resorufin-based fluorescent probes. In this article, we summarize the recent studies on resorufin-…
Number of citations: 44 pubs.rsc.org
JW Yoon, S Kim, Y Yoon, MH Lee - Dyes and Pigments, 2019 - Elsevier
We present two resorufin-based fluorescent turn-on probes responsive to nitroreductase (NTR) activity (NTR probes 1 and 2) and their use toward the detection of bacteria. The probes …
Number of citations: 31 www.sciencedirect.com
B Zhao, FA Summers, RP Mason - Free radical biology and medicine, 2012 - Elsevier
… of resorufin and the formation of O 2 radical dot − . … that resorufin is formed by exposing Amplex Red to light and that this photochemistry is initiated by trace amounts of resorufin present …
Number of citations: 203 www.sciencedirect.com
M Zhou, Z Diwu, N Panchuk-Voloshina… - Analytical …, 1997 - Elsevier
… stable substrate for HRP with se- mM resorufin solution in 50 mM Tris, pH 7.4. … resorufin allows the detection of Amplex Red with those of resorufin and resazurin, solutions of resorufin …
Number of citations: 615 www.sciencedirect.com
FA Summers, B Zhao, D Ganini, RP Mason - Methods in enzymology, 2013 - Elsevier
… Our results clearly show that resorufin is formed by exposing Amplex Red to light and that this photochemistry is initiated by trace amounts of resorufin present in Amplex Red stock …
Number of citations: 53 www.sciencedirect.com
Y Qian, J Lin, L Han, L Lin, H Zhu - Biosensors and Bioelectronics, 2014 - Elsevier
… bromo-ester of resorufin can be … free resorufin to generate the significant change of fluorescence. Based on above consideration, using this transformation, we herein reported a …
Number of citations: 147 www.sciencedirect.com
B Zhao, K Ranguelova, JJ Jiang, RP Mason - Free Radical Biology and …, 2011 - Elsevier
The photosensitized reduction of resorufin (RSF), the fluorescent product of Amplex Red, was investigated using electron spin resonance (ESR), optical absorption/fluorescence, and …
Number of citations: 68 www.sciencedirect.com
C Bueno, ML Villegas, SG Bertolotti… - Photochemistry and …, 2002 - Wiley Online Library
… The triplet quantum yields are 0.08 for resazurin and 0.04 for resorufin. The … were obtained for resazurin and resorufin, respectively. The lower Φ T for resorufin is in agreement with the …
Number of citations: 221 onlinelibrary.wiley.com
H Wang, H Su, N Wang, J Wang, J Zhang, JH Wang… - Dyes and …, 2021 - Elsevier
… Resorufin has been widely used in the design of small … summarize the development of resorufin-based fluorescent probes … biological applications of various resorufin-based fluorescent …
Number of citations: 31 www.sciencedirect.com
HA Montejano, M Gervaldo, SG Bertolotti - Dyes and Pigments, 2005 - Elsevier
… It was found that a clean photodeoxygenation to resorufin … the related dyes resazurin and resorufin, produce radicals in … -3-one dyes resazurin and resorufin with p-benzoquinones as …
Number of citations: 59 www.sciencedirect.com

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